Acetylfentanyl

概要

説明

アセチルフェンタニル-13C6(塩酸塩): は、強力な鎮痛薬であるフェンタニルの合成オピオイドアナログです。この化合物は炭素-13同位体で標識されており、さまざまな分析アプリケーションで内部標準として役立ちます。 アセチルフェンタニルは、モルヒネやヘロインよりもはるかに強力な高効力であることで知られています .

準備方法

合成経路と反応条件: アセチルフェンタニル-13C6(塩酸塩)の合成には、フェンタニル構造に炭素-13同位体を組み込むことが含まれます。一般的な合成経路には、次の手順が含まれます。

- 次に、中間体を無水酢酸でアセチル化して、アセチルフェンタニル を生成します。

- 最後のステップでは、アセチル基に炭素-13同位体を組み込み、塩酸塩を形成します .

N-フェネチル-4-ピペリドン: はアニリンと反応して を形成します。

工業的生産方法: アセチルフェンタニル-13C6(塩酸塩)の工業的生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスでは、高収率と純度を確保するために、反応条件を厳密に管理します。 炭素-13標識試薬の使用はこの同位体標識化合物の製造に不可欠です .

化学反応の分析

反応の種類: アセチルフェンタニル-13C6(塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応するN-オキシド誘導体になる可能性があります。

還元: 還元反応により、カルボニル基をヒドロキシル基に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な製品:

酸化: N-オキシド誘導体。

還元: ヒドロキシル誘導体。

置換: 置換ピペリジン誘導体

科学研究アプリケーション

アセチルフェンタニル-13C6(塩酸塩)には、いくつかの科学研究アプリケーションがあります。

科学的研究の応用

Forensic Applications

Method Development for Identification:

One of the primary applications of acetylfentanyl is in forensic toxicology, where it is essential to accurately identify its presence in biological samples. A study developed a method utilizing gas chromatography-mass spectrometry (GC-MS) for the separation and identification of this compound in heroin samples. This method demonstrated significant improvements in peak resolution for this compound compared to existing methods, enabling forensic laboratories to positively identify this compound in suspected drug samples .

Table 1: Peak Resolution Data from Forensic Method Development

| Sample Type | This compound/Fentanyl Resolution | Fentanyl/Heroin Resolution |

|---|---|---|

| Test Mix 1 | 10.461 | 22.839 |

| Unknown Sample 1 | 9.586 | 22.801 |

| Average | 10.136 | 23.163 |

Toxicological Studies

Postmortem Toxicology:

this compound has been implicated in numerous fatal overdoses, prompting extensive toxicological research. Studies have shown that this compound can be detected at high concentrations in urine and other biological matrices following overdose incidents. The compound's metabolic pathways primarily involve hydroxylation and N-dealkylation, with the parent compound often remaining abundant in postmortem samples .

Case Reports:

Two notable case reports highlighted the toxicity of this compound, showing it was present in concentrations similar to those previously associated with fatal outcomes. These reports emphasize the need for increased awareness and understanding of this compound's effects within clinical and forensic contexts .

Pharmacological Insights

Comparative Potency:

Research indicates that this compound is approximately 5 to 15 times more potent than heroin but less potent than fentanyl itself. This pharmacological profile raises concerns regarding its potential for abuse and overdose, particularly as users may mistakenly believe they are consuming heroin .

User Experience Studies:

Qualitative studies involving focus groups of individuals who have used this compound reveal that many were unaware they were consuming this potent substance until after use. Users reported that the effects were stronger and qualitatively different from those of heroin, leading to increased risks associated with its consumption .

Public Health Implications

The emergence of this compound has significant public health implications due to its association with fatal overdoses and its rising prevalence as a recreational drug. Understanding its effects and improving detection methods are critical for informing drug control policies and harm reduction strategies.

作用機序

アセチルフェンタニル-13C6(塩酸塩)は、中枢神経系のミューオピオイド受容体に結合することで効果を発揮します。この結合はGタンパク質を活性化し、今度はアデニル酸シクラーゼを阻害して、環状アデノシン一リン酸(cAMP)のレベルを低下させます。 cAMPの減少により神経伝達物質の放出が抑制され、鎮痛作用と鎮静作用がもたらされます .

類似化合物との比較

類似化合物:

フェンタニル: アセチル基を持たない、構造が似ている強力なオピオイド鎮痛薬。

アセチルフェンタニル: アセチルフェンタニル-13C6の非標識バージョン。

ノルフェンタニル: フェンタニルの代謝産物で、構造が似ていますが薬理学的特性が異なります

独自性: アセチルフェンタニル-13C6(塩酸塩)は、炭素-13で同位体標識されているため、分析アプリケーションで内部標準として特に役立ちます。 この標識により、複雑な生物学的マトリックス中の非標識化合物との正確な定量と識別が可能になります .

生物活性

Acetylfentanyl is a potent synthetic opioid and an analog of fentanyl, known for its high affinity for the mu-opioid receptor. It has gained attention due to its increasing presence in the illicit drug market and association with numerous overdose fatalities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and related case studies.

Pharmacodynamics

This compound exhibits significant analgesic properties, with studies indicating that it is approximately 15.7 times more potent than morphine and about three times less potent than fentanyl . The effective dose (ED50) values for this compound, fentanyl, and morphine are as follows:

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 0.021 |

| Fentanyl | 0.0061 |

| Morphine | 0.33 |

In various assays, this compound has shown to suppress withdrawal symptoms in morphine-dependent mice and inhibit twitch responses in electrically stimulated vas deferens preparations .

Metabolism

This compound is primarily metabolized through N-dealkylation by cytochrome P450 enzymes (CYP3A4 and CYP3A5). The major metabolite produced is acetyl norfentanyl , which is largely inactive. Less than 10% of the intact this compound molecule is excreted unchanged in urine, with the majority being metabolized into inactive forms such as hydroxyfentanyl and despropionylfentanyl .

The metabolic profile of this compound closely mirrors that of fentanyl, indicating similar pathways and potential for similar toxicological effects. A study indicated that this compound's pharmacological activity may be influenced by its lipophilic nature, affecting its distribution in body tissues post-administration .

Overdose Incidents

Numerous case studies have documented fatalities associated with this compound use, often in conjunction with other substances. For instance:

- A case study highlighted a patient who experienced acute intoxication from intranasal administration of this compound alongside heroin, leading to severe respiratory depression .

- Another report analyzed postmortem distributions of this compound in deceased individuals, revealing high concentrations in solid tissues like the myocardium and spleen compared to blood samples .

User Experiences

Qualitative studies involving focus groups of substance users revealed that many individuals were unaware they were consuming this compound instead of heroin. Participants described the effects as more intense and unpleasant compared to heroin, leading to a reluctance to use it again due to its perceived risks .

特性

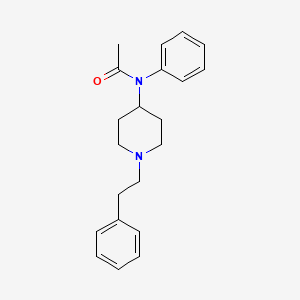

IUPAC Name |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIUUQUPOKIKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186275 | |

| Record name | Acetylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3258-84-2 | |

| Record name | Acetylfentanyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3258-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZ28538KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。